7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WS-50030 involves multiple steps, starting with the preparation of the 1H-inden-3-ylpropyl intermediate, which is then reacted with piperazine to form the piperazinyl derivative. This intermediate is further reacted with 1,3-benzoxazol-2(3H)-one under specific conditions to yield WS-50030 .
Industrial Production Methods
While detailed industrial production methods for WS-50030 are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including controlled temperature and pressure conditions, and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
WS-50030 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the piperazine or benzoxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
WS-50030 has several scientific research applications, including:
Chemistry: Used as a tool to study the effects of dopamine D2 receptor partial agonism and serotonin reuptake inhibition.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Industry: Potential use in the development of new antipsychotic and antidepressant medications.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another dopamine D2 receptor partial agonist with antipsychotic and antidepressant properties.
Brexpiprazole: Similar to aripiprazole, with additional serotonin receptor activity.
Cariprazine: A dopamine D3/D2 receptor partial agonist with antipsychotic effects.
Uniqueness of WS-50030
WS-50030 is unique due to its combined dopamine D2 receptor partial agonism and serotonin reuptake inhibition, which may offer advantages in treating both positive and negative symptoms of schizophrenia, as well as comorbid mood symptoms . This dual mechanism differentiates it from other antipsychotics and antidepressants that typically target only one of these pathways .
Properties
CAS No. |
889883-05-0 |
---|---|
Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
7-[4-[3-(3H-inden-1-yl)propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H25N3O2/c27-23-24-20-8-3-9-21(22(20)28-23)26-15-13-25(14-16-26)12-4-6-18-11-10-17-5-1-2-7-19(17)18/h1-3,5,7-9,11H,4,6,10,12-16H2,(H,24,27) |
InChI Key |
NBEGULJEDOLHOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CCC3=CC=CC=C32)C4=CC=CC5=C4OC(=O)N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.